molecular formula C8H5N3O3 B3219088 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde CAS No. 1190315-23-1

3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

Cat. No.: B3219088
CAS No.: 1190315-23-1
M. Wt: 191.14 g/mol
InChI Key: LMDYNTQQNDTQHE-UHFFFAOYSA-N
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Description

3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde (CAS 1190315-23-1) is a high-value chemical building block in medicinal chemistry and drug discovery research. This heteroaromatic compound features a pyrrolo[2,3-b]pyridine core scaffold, which is a privileged structure in the design of bioactive molecules. The molecular formula is C8H5N3O3, with a molecular weight of 191.14 g/mol . The core pyrrolo[2,3-b]pyridine structure is a fused bicyclic system that is isosteric with purine bases, making it a versatile scaffold for developing therapeutics . This specific derivative is multifunctional, incorporating both a nitro group and an aldehyde group at the 3- and 4-positions, respectively. The aldehyde group is a highly versatile synthetic handle, enabling further chemical transformations through condensation or nucleophilic addition reactions to create diverse compound libraries . Researchers utilize this compound as a key intermediate in the synthesis of more complex molecules. Compounds based on the pyrrolo[2,3-b]pyridine scaffold have been investigated as potent inhibitors of enzymes like Human Neutrophil Elastase (HNE), a serine protease implicated in chronic inflammatory lung diseases such as COPD and cystic fibrosis . Furthermore, this scaffold is prominent in the development of kinase inhibitors, which are crucial for targeted cancer therapies, and has been explored for a range of other biomedical applications . Please note: This product is intended for Research Use Only and is not approved for use in humans, animals, or as a diagnostic agent.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5N3O3/c12-4-5-1-2-9-8-7(5)6(3-10-8)11(13)14/h1-4H,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMDYNTQQNDTQHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1C=O)C(=CN2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201228069
Record name 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
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Molecular Weight

191.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1190315-23-1
Record name 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1190315-23-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Nitro-1H-pyrrolo[2,3-b]pyridine-4-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201228069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reaction Mechanisms and Chemical Transformations of 3 Nitro 1h Pyrrolo 2,3 B Pyridine 4 Carbaldehyde

Electrophilic Aromatic Substitution Reactivity on the Pyrrolo[2,3-b]pyridine Nucleus

The pyrrolo[2,3-b]pyridine ring system is generally susceptible to electrophilic aromatic substitution, with the pyrrole (B145914) moiety being more reactive than the pyridine (B92270) ring. However, the presence of a strongly deactivating nitro group at the 3-position significantly influences the regioselectivity and feasibility of such reactions.

Directed Halogenation Studies (e.g., Bromination, Iodination)

While the parent 1H-pyrrolo[2,3-b]pyridine undergoes electrophilic halogenation, such as bromination and iodination, predominantly at the 3-position, the reactivity of 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is expected to be markedly different. The nitro group at C3 is a powerful electron-withdrawing group, which deactivates the pyrrole ring towards electrophilic attack.

Studies on related azaindole systems have shown that halogenation can be directed to specific positions. For instance, various 3-brominated azaindoles have been synthesized through regioselective halogenation using reagents like copper(II) bromide. researchgate.net Enzymatic halogenation of azaindoles has also been shown to occur at the C3 position. nih.govresearchgate.net However, with the 3-position already occupied by a nitro group in the target molecule, electrophilic attack at this site is precluded.

Considering the electronic effects, further electrophilic substitution on the pyrrole ring (at C2) would be highly disfavored due to the deactivating nature of the adjacent nitro group. The pyridine ring is also deactivated by the electron-withdrawing carbaldehyde group. Therefore, direct halogenation of this compound via electrophilic aromatic substitution is predicted to be challenging under standard conditions. Alternative strategies, such as metal-catalyzed C-H activation or functionalization of a pre-halogenated precursor, would likely be necessary to achieve halogenation of this molecule.

Coupling Reactions with Carbonyl Compounds and Activated Olefins

The carbaldehyde group at the 4-position allows for various carbon-carbon bond-forming reactions. These transformations are crucial for extending the carbon framework of the molecule.

Knoevenagel Condensation: The Knoevenagel condensation involves the reaction of an aldehyde with a compound containing an active methylene (B1212753) group, typically catalyzed by a weak base. The 4-carbaldehyde group of this compound can participate in such reactions. For example, its reaction with malononitrile (B47326) or ethyl cyanoacetate (B8463686) would be expected to yield the corresponding α,β-unsaturated products. The general mechanism involves the deprotonation of the active methylene compound by the base to form a carbanion, which then acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a new carbon-carbon double bond. A study on the Knoevenagel condensation of 1H-pyrrole-2-carbaldehyde with various phenyl acetonitriles highlights the utility of this reaction for similar heterocyclic aldehydes. rsc.org

Wittig Reaction: The Wittig reaction provides another route to the formation of carbon-carbon double bonds by reacting an aldehyde with a phosphorus ylide (a Wittig reagent). The 4-carbaldehyde group of the title compound can be converted to an alkene by treatment with a suitable Wittig reagent. The reaction proceeds through a [2+2] cycloaddition of the ylide and the aldehyde to form a betaine (B1666868) intermediate, which then collapses to an oxaphosphetane. Elimination of triphenylphosphine (B44618) oxide from the oxaphosphetane yields the desired alkene. This reaction is highly versatile, allowing for the introduction of a wide range of substituents at the newly formed double bond. The aza-Wittig reaction is a related transformation that has been employed in the synthesis of pyrrolo[3,4-d]pyrimidine derivatives. semanticscholar.org

Nucleophilic Reactivity and Derivatization at the Carbaldehyde Moiety

The electrophilic nature of the carbonyl carbon in the carbaldehyde group makes it a prime target for nucleophilic attack. This reactivity allows for a variety of derivatizations.

Condensation Reactions with Amines (e.g., Schiff Base Formation)

Aldehydes readily react with primary amines to form imines, commonly known as Schiff bases. ijtsrd.comijmcmed.orgnih.gov The reaction of this compound with a primary amine would proceed via nucleophilic addition of the amine to the carbonyl group, forming a hemiaminal intermediate. Subsequent dehydration, often acid-catalyzed, yields the corresponding Schiff base. researchgate.net These imine derivatives are valuable intermediates in organic synthesis and can also exhibit interesting biological activities. nih.gov

ReactantProductReaction Type
Primary AmineSchiff Base (Imine)Condensation
Active Methylene Compoundα,β-Unsaturated CompoundKnoevenagel Condensation
Phosphorus YlideAlkeneWittig Reaction

Reductive and Oxidative Transformations of the Aldehyde Group

The aldehyde group can be readily reduced to a primary alcohol or oxidized to a carboxylic acid.

Reduction: The reduction of the carbaldehyde group to a primary alcohol can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common and mild reagent for this transformation. The reaction involves the transfer of a hydride ion from the borohydride to the carbonyl carbon. Subsequent workup with water or a protic solvent protonates the resulting alkoxide to yield the alcohol. It is important to consider the chemoselectivity of the reduction, as the nitro group is also susceptible to reduction. However, NaBH₄ is generally selective for the reduction of aldehydes and ketones in the presence of nitro groups under controlled conditions.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents. Common reagents for this transformation include potassium permanganate (B83412) (KMnO₄), chromic acid (H₂CrO₄), and milder reagents like pyridinium (B92312) chlorochromate (PCC) or silver oxide (Ag₂O). The choice of oxidant would depend on the desired reaction conditions and the tolerance of other functional groups in the molecule. The nitro group is generally stable to these oxidizing conditions.

Chemical Reductions and Derivatizations of the Nitro Group

The nitro group is a versatile functional group that can be reduced to various other nitrogen-containing functionalities, most commonly an amino group.

The reduction of aromatic nitro compounds to primary amines is a fundamental transformation in organic synthesis. wikipedia.org Several methods are available for this conversion, and the choice of reagent can be critical to ensure chemoselectivity in the presence of other reducible groups like the carbaldehyde.

Commonly used reducing agents include:

Catalytic Hydrogenation: Hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) is a highly effective method for nitro group reduction. This method is generally clean and high-yielding. However, it can also reduce other functional groups, including aldehydes. Therefore, careful control of reaction conditions would be necessary to achieve selective reduction of the nitro group.

Metal/Acid Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid, or iron (Fe) or zinc (Zn) in acetic acid are classic and reliable methods for the reduction of aromatic nitro groups. longdom.org These methods are often chemoselective for the nitro group in the presence of other reducible functionalities.

Other Reducing Agents: Other reagents like sodium dithionite (B78146) (Na₂S₂O₄) or transfer hydrogenation methods can also be employed for the reduction of nitroarenes.

The resulting amino group at the 3-position can be further derivatized, for example, through diazotization followed by substitution, or through acylation or alkylation, providing access to a wide range of novel pyrrolo[2,3-b]pyridine derivatives. The chemoselective reduction of nitro groups in the presence of other sensitive functionalities is an area of active research. researchgate.netjrfglobal.com

ReagentTransformation
H₂/Pd/CNitro to Amino (potential for aldehyde reduction)
SnCl₂/HClNitro to Amino (generally chemoselective)
Fe/CH₃COOHNitro to Amino (generally chemoselective)

Conversion to Amino, Amido, and Other Nitrogen-Containing Functions

The transformation of the nitro group on the this compound scaffold into other nitrogen-containing functionalities is a key step in the elaboration of this core structure. The reduction of the nitro group to a primary amine is a common and crucial transformation, opening pathways to a wide array of derivatives.

Reduction of the Nitro Group:

The conversion of the 3-nitro group to a 3-amino group is typically achieved through catalytic hydrogenation or by using reducing agents such as tin(II) chloride (SnCl2) or iron powder in the presence of an acid or ammonium (B1175870) chloride.

Catalytic Hydrogenation: This method involves the use of a catalyst, such as palladium on carbon (Pd/C) or Raney nickel, under a hydrogen atmosphere. The reaction is generally clean and efficient, but care must be taken to control the conditions to avoid over-reduction of other functional groups, including the aldehyde.

Metal-Acid Reduction: A common and effective method for the reduction of aromatic nitro compounds is the use of metals like iron (Fe) or tin (Sn) in an acidic medium, such as hydrochloric acid (HCl). commonorganicchemistry.com The Bechamp reduction, which uses iron and a milder acid like acetic acid or ammonium chloride (NH4Cl), is also a viable option and is known for its high functional group tolerance. researchgate.net The general mechanism for the iron-based reduction involves the transfer of electrons from the iron metal to the nitro group, with the acidic medium providing the necessary protons for the formation of the amine and iron oxides as byproducts. researchgate.net

Table 1: Common Reagents for Nitro Group Reduction

ReagentTypical ConditionsAdvantagesDisadvantages
H2, Pd/CMethanol or Ethanol (B145695), room temperatureClean reaction, high yieldPotential for over-reduction
Fe, NH4ClEthanol/Water, refluxHigh functional group toleranceHeterogeneous reaction, workup can be tedious
SnCl2·2H2OEthanol, refluxEffective for many substratesStoichiometric amounts of tin salts required

Formation of Amides and Other Nitrogen Derivatives:

Once the 3-amino-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is synthesized, the primary amino group serves as a versatile handle for further functionalization.

Amide Synthesis: The amino group can be readily acylated to form amides. This is typically achieved by reacting the amine with an acyl chloride, anhydride, or a carboxylic acid in the presence of a coupling agent. These amide derivatives are of significant interest in medicinal chemistry.

Intramolecular Cyclization: The presence of the adjacent carbaldehyde group allows for intramolecular cyclization reactions with the newly formed amino group, leading to the formation of fused heterocyclic systems. For example, condensation reactions can yield imines which can then undergo further transformations.

Intramolecular Rearrangements and Ring Expansion Pathways of the Pyrrolo[2,3-b]pyridine System

The pyrrolo[2,3-b]pyridine skeleton can undergo intramolecular rearrangements and ring expansion reactions, leading to the formation of different heterocyclic cores. While specific examples involving this compound are not extensively documented, the general reactivity of the indole (B1671886) and azaindole nucleus provides insights into potential pathways.

One notable ring expansion reaction of pyrroles and indoles is the Ciamician-Dennstedt rearrangement . This reaction typically involves the reaction of a pyrrole with a dihalocarbene to yield a 3-halopyridine. Although this reaction is known for the parent pyrrole and indole systems, its application to substituted pyrrolo[2,3-b]pyridines, particularly those with deactivating groups like a nitro substituent, would require specific investigation into the reaction conditions and feasibility.

Skeletal rearrangements of the indole nucleus itself can lead to the formation of quinoline (B57606) and other fused systems. researchgate.net These transformations often involve cleavage and reformation of C-N and C-C bonds and can be promoted by various reagents or conditions. The presence of the nitro and aldehyde groups on the target molecule would undoubtedly influence the course of such rearrangements, potentially leading to novel and complex molecular architectures.

Mechanistic Studies of Selectivity and Stereocontrol in Syntheses

The selective transformation of one functional group in the presence of another is a key challenge in the synthesis of complex molecules. In the case of this compound, the selective reduction of the nitro group without affecting the carbaldehyde is a critical step for many synthetic routes.

Chemoselectivity in Nitro Group Reduction:

The choice of reducing agent and reaction conditions is paramount to achieving chemoselectivity. While powerful reducing agents like lithium aluminum hydride would likely reduce both the nitro and aldehyde groups, milder and more selective methods are preferred.

Catalytic transfer hydrogenation using reagents like ammonium formate (B1220265) in the presence of Pd/C can be a mild and effective method for the selective reduction of nitro groups.

Reagents like sodium dithionite are also known for the selective reduction of aromatic nitro compounds in the presence of other reducible functional groups.

Stereocontrol in Reactions of the Carbaldehyde:

The carbaldehyde group at the 4-position provides a site for the introduction of new stereocenters. Asymmetric synthesis methodologies can be employed to control the stereochemical outcome of reactions at this position.

Asymmetric Reduction: The carbaldehyde can be reduced to a primary alcohol using chiral reducing agents, such as those derived from boranes (e.g., CBS reagents), to yield an enantiomerically enriched product.

Asymmetric Addition: The addition of nucleophiles (e.g., organometallic reagents) to the carbaldehyde can be controlled using chiral catalysts or auxiliaries to produce stereodefined secondary alcohols. The 7-azaindoline amide moiety has been explored as a directing group in various asymmetric reactions, suggesting that the pyrrolo[2,3-b]pyridine core can influence the stereochemical course of reactions. mdpi.com

Further mechanistic studies, including computational and experimental approaches, are necessary to fully understand the factors governing the selectivity and stereocontrol in the reactions of this compound. Such studies would enable the rational design of synthetic routes to novel and stereochemically complex molecules based on this versatile scaffold.

Structure Activity Relationship Sar and Analogue Design in Pyrrolo 2,3 B Pyridine Research

Positional Scanning of Substituents on the Pyrrolo[2,3-b]pyridine Framework

Systematic evaluation of substituents around the 7-azaindole (B17877) core is crucial for understanding and predicting biological activity. The nature and position of each functional group can significantly alter a compound's potency, selectivity, and pharmacokinetic properties.

Structure-activity relationship studies on various 1H-pyrrolo[2,3-b]pyridine derivatives have highlighted the importance of substitution at each position of the bicyclic core.

N1 Position: The pyrrole (B145914) nitrogen is a critical interaction point. While often unsubstituted to act as a hydrogen bond donor, its substitution with alkyl chains can be explored to probe hydrophobic pockets within a target binding site.

C2 Position: This position is frequently modified. For instance, in a series of phosphodiesterase 4B (PDE4B) inhibitors, C2 was substituted with carboxamide moieties. The nature of the amide substituent was found to be critical for potency and selectivity. nih.gov In other studies, the introduction of groups like oxime or secondary alcohols at C2 influenced potency, with the hydroxyl group potentially forming new hydrogen bonds with target residues. nih.gov

C3 Position: The C3 position is a key site for derivatization. 7-azaindole-3-carboxaldehyde serves as a versatile reactant for preparing inhibitors of various kinases, including CDK2 and cell division cycle 7 kinase.

C4 Position: Substitution at C4 is vital for the activity of many kinase inhibitors. For example, in the development of Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors, a secondary amine at C4 was found to be a key pharmacophoric feature.

C5 Position: Modifications at the C5 position have been shown to modulate activity. In one study, trifluoromethyl substitution at C5 was suggested to form a beneficial hydrogen bond, potentially improving compound activity.

C6 Position: This position on the pyridine (B92270) ring is also a site for optimization. In the pursuit of IGF-1R kinase inhibitors, functional groups at the C6 position were systematically varied to enhance potency and selectivity.

The table below summarizes the observed effects of substituents at various positions on the pyrrolo[2,3-b]pyridine scaffold based on published research.

PositionSubstituent TypeObserved Effect on ActivityTarget Class Example
C2CarboxamidesModulates potency and selectivity based on amide R-groupsPDE4B nih.gov
C2HydroxymethylPotentially forms additional hydrogen bonds, increasing potencyInfluenza PB2 Subunit nih.gov
C4Secondary AminesKey pharmacophoric feature for certain kinase inhibitorsCSF1R
C5TrifluoromethylCan form hydrogen bonds, potentially improving activityFGFR
C6AnilinesFunctionalization impacts potency and selectivityIGF-1R

The nitro (NO₂) group is a powerful modulator of a molecule's physicochemical properties and biological activity. nih.gov Its presence at the C3 position of the pyrrolo[2,3-b]pyridine core in 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde has several implications.

As a strong electron-withdrawing group, the nitro moiety significantly alters the electronic distribution of the aromatic ring system. nih.govmdpi.com This can enhance interactions with nucleophilic sites in biological targets, such as amino acid residues within an enzyme's active site. nih.gov The polarity imparted by the nitro group can also affect a molecule's solubility and ability to cross cellular membranes. nih.gov

Furthermore, the nitro group can participate in redox reactions within biological systems. It can be enzymatically reduced to form reactive intermediates, including nitro radical anions, which can lead to cellular toxicity. mdpi.comsvedbergopen.com This property is harnessed in certain antimicrobial and anticancer agents. nih.gov For instance, in a series of 5-nitroindole (B16589) derivatives, which share a structural resemblance to the 7-azaindole core, the nitro group was implicated in the generation of reactive oxygen species, contributing to their antiproliferative effects. nih.gov

The carbaldehyde (-CHO) group at the C4 position is a versatile functional group that can play multiple roles in molecular interactions and drug design. As a functional group, it can act as a hydrogen bond acceptor, interacting with hydrogen bond donors like the backbone NH or side chains of amino acids in a protein target.

More significantly, the aldehyde functionality serves as a reactive handle for the synthesis of compound libraries for SAR exploration. It can readily undergo reactions such as reductive amination to introduce a wide variety of substituents, or form Schiff bases. This synthetic tractability makes aldehyde-containing scaffolds like 7-azaindole-3-carboxaldehyde valuable starting points for the preparation of diverse inhibitors. nih.gov

Design Principles for Lead Compound Optimization and Chemical Probe Development

Lead optimization for pyrrolo[2,3-b]pyridine-based compounds involves iterative design, synthesis, and testing to enhance desired properties such as potency, selectivity, and metabolic stability. A primary strategy is the exploration of SAR by modifying substituents at various positions on the scaffold, as detailed previously. For example, identifying a "hit" compound with modest activity can be followed by the synthesis of analogues with different functional groups at C2, C4, C5, or C6 to improve target engagement. nih.gov

The development of chemical probes—highly potent and selective molecules used to study the function of a specific biological target—often relies on this scaffold. By optimizing a pyrrolo[2,3-b]pyridine derivative for high affinity and specificity for a particular kinase, researchers can create a tool to interrogate the role of that kinase in cellular signaling pathways.

Isosteric Replacements and Bioisosteric Modifications of the Pyrrolo[2,3-b]pyridine Core

Bioisosterism, the strategy of replacing a functional group with another that has similar physical or chemical properties, is a cornerstone of medicinal chemistry. The pyrrolo[2,3-b]pyridine (7-azaindole) core is itself a bioisostere of naturally occurring purines (like adenine) and the indole (B1671886) nucleus found in many biological molecules. nih.gov This mimicry allows it to bind to ATP-binding sites in kinases. nih.gov

In drug design, modifications often involve replacing parts of a known active molecule. For instance, a benzene (B151609) ring in a lead compound might be replaced with a pyridine ring. This "aza-substitution" can introduce a hydrogen bond acceptor, alter polarity, improve solubility, and create new interactions with the target protein. nih.gov This strategy has been explored in various compound classes, though its success is context-dependent and not always tolerated. nih.gov

Scaffold Hopping Strategies for Novel Pyrrolo[2,3-b]pyridine-Based Agents

Scaffold hopping is a computational or synthetic strategy aimed at discovering structurally novel compounds by replacing the central core of a known active molecule with a different, isofunctional scaffold while retaining its biological activity. mdpi.comnih.gov This approach is widely used to identify new intellectual property, improve properties, or escape known liabilities of an existing chemical series. researchgate.net

The pyrrolo[2,3-b]pyridine scaffold has been identified through scaffold hopping exercises. In one program, a search for PDE4B inhibitors started from a different chemical series and, through a scaffold hopping experiment, identified the 1H-pyrrolo[2,3-b]pyridine-2-carboxamide series as a potent and novel replacement. nih.gov Conversely, related scaffolds like pyrrolopyrazines have been discovered by hopping from the pyrrolo[2,3-b]pyrimidine core of the JAK inhibitor tofacitinib. nih.gov These examples underscore the utility of this strategy in kinase inhibitor discovery, where different heterocyclic cores can be interchanged to find optimal hinge-binding motifs. nih.govmdpi.comresearchgate.net

Computational Chemistry and Theoretical Modeling of 3 Nitro 1h Pyrrolo 2,3 B Pyridine 4 Carbaldehyde

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental in modern chemistry for predicting the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or its density-based equivalent) to provide detailed information about electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) Applications for Molecular Properties and Reaction Energetics

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method to investigate the electronic structure of molecules. DFT calculations can elucidate a variety of molecular properties for the 1H-pyrrolo[2,3-b]pyridine scaffold. For instance, DFT has been employed to study the electronic and geometric structures of aminonitroimidazoles, a related class of nitro-substituted heterocycles. nih.gov Such studies can determine heats of formation, which are crucial for assessing the thermodynamic stability of compounds like 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde.

The reactivity of the molecule can be understood by analyzing the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and kinetic stability. DFT calculations on pyrazolyl quinolinone derivatives, for example, have been used to calculate global reactivity descriptors such as chemical hardness, global softness, and electrophilicity, which provide a quantitative measure of the molecule's reactivity. ekb.eg

Below is an illustrative data table showing calculated electronic properties for a related compound, 7-azaindole (B17877), which forms the core of this compound.

PropertyCalculated Value (Illustrative for 7-azaindole)
HOMO Energy-6.2 eV
LUMO Energy-0.8 eV
HOMO-LUMO Gap5.4 eV
Dipole Moment2.1 D

This interactive table is based on representative data for the 7-azaindole scaffold and serves to illustrate the output of DFT calculations.

Prediction of Spectroscopic Parameters and Conformational Preferences

DFT and other quantum chemical methods are also powerful tools for predicting spectroscopic properties, which can aid in the experimental characterization of new compounds. For the 7-azaindole scaffold, DFT calculations have been successfully used to predict electron spectra, including vertical ionization energies and core-electron binding energies. nih.gov These theoretical predictions can be compared with experimental data from techniques like photoelectron spectroscopy to validate the computational model and confirm the molecular structure. nih.gov

Furthermore, computational methods can be used to explore the conformational landscape of flexible molecules. For a molecule like this compound, which has a rotatable carbaldehyde group, computational studies can determine the preferred orientation of this group relative to the fused ring system. This is achieved by calculating the relative energies of different conformers. A computational study on a pyrimido-pyrrolo-oxazine mTOR inhibitor, for instance, used computational modeling to understand the binding mode of conformationally restricted compounds. acs.org

The following table presents representative rotational constants for 7-azaindole, as an example of spectroscopic parameters that can be accurately predicted by computational methods.

Spectroscopic ParameterPredicted Value (MHz) for 7-azaindole
Rotational Constant A3850
Rotational Constant B1950
Rotational Constant C1300

This interactive table showcases typical spectroscopic parameters that can be derived from quantum chemical calculations for the parent 7-azaindole structure.

Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions

The 1H-pyrrolo[2,3-b]pyridine scaffold is a common feature in molecules designed to interact with biological targets, particularly protein kinases. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze how a ligand, such as this compound, might bind to a protein.

Elucidation of Binding Modes and Interaction Hotspots with Target Proteins

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a target protein. For derivatives of 1H-pyrrolo[2,3-b]pyridine, docking studies have been instrumental in understanding their interactions with various kinases, such as c-Met kinase and Janus Kinase 3 (JAK3). nih.govnih.gov These studies typically reveal that the pyrrolopyridine core forms key hydrogen bonds with the hinge region of the kinase's ATP-binding site. nih.gov

For example, in studies of 1H-pyrrolo[2,3-b]pyridine derivatives as JAK3 inhibitors, docking calculations showed that the nitrogen atom of the pyrrole (B145914) ring and the nitrogen in the pyridine (B92270) ring often act as hydrogen bond acceptors and donors, respectively, interacting with backbone amide groups of amino acids in the hinge region. researchgate.net The substituents on the pyrrolopyridine ring, such as the nitro and carbaldehyde groups in the target compound, would then extend into other pockets of the binding site, forming additional interactions that determine the ligand's specificity and affinity.

Molecular dynamics simulations can further refine the docked pose and provide insights into the stability of the ligand-protein complex over time. A study on 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors used MD simulations to confirm strong interactions with the hinge region and surrounding beta-sheets. mdpi.com

Prediction of Binding Affinities for Enzyme Inhibition Studies

Beyond predicting the binding pose, computational methods can also estimate the binding affinity of a ligand for its target protein. This is often expressed as a docking score or a calculated binding free energy. These predictions are valuable for prioritizing compounds for synthesis and experimental testing. In the development of c-Met kinase inhibitors, docking studies were used to rationalize the structure-activity relationships (SAR) of 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov

Binding free energy calculations, such as those using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method, can provide a more quantitative prediction of binding affinity. For pyrrolo[2,3-d]pyrimidine derivatives targeting PAK4 kinase, binding free energy calculations were used to understand the differences in inhibitory capacity among a series of compounds. mdpi.com

The table below illustrates the kind of data obtained from docking studies of various 1H-pyrrolo[2,3-b]pyridine derivatives against different kinase targets.

Kinase TargetDerivative TypePredicted Binding Affinity (Illustrative)Key Interacting Residues (Illustrative)
c-Met KinaseHydrazone derivative-8.5 kcal/molMET1160, TYR1230
JAK3Carboxamide derivative-9.2 kcal/molLEU905, GLU903
MELKSubstituted pyrrolopyridine-7.9 kcal/molLYS41, ASP150

This interactive table provides example data from molecular docking studies on various 1H-pyrrolo[2,3-b]pyridine derivatives to demonstrate the prediction of binding affinities and key interactions. nih.govresearchgate.netnih.gov

Reaction Pathway Analysis through Computational Transition State Theory

Computational chemistry can also be used to model chemical reactions, providing insights into reaction mechanisms and predicting reaction rates. Transition State Theory is a cornerstone of these investigations, focusing on the high-energy transition state structure that connects reactants and products.

By using DFT, it is possible to locate the geometry of the transition state on the potential energy surface and calculate its energy. This energy barrier, or activation energy, is the key determinant of the reaction rate. Such calculations have been applied to understand the synthesis of the 7-azaindole scaffold itself. For example, a DFT study on the Rh(III)-catalyzed synthesis of 7-azaindoles investigated the energetics of key reaction steps, including C-H activation, alkyne insertion, and reductive elimination. rsc.org The study revealed how an oxidative pathway could accelerate the reaction, demonstrating the power of computational analysis in elucidating complex reaction mechanisms. rsc.org

While specific transition state calculations for reactions involving this compound are not available, this methodology could be applied to understand its reactivity, for example, in nucleophilic addition reactions at the carbaldehyde group or aromatic substitution reactions influenced by the nitro group. The insights gained from such studies are crucial for optimizing reaction conditions and designing novel synthetic routes.

In Silico Prediction of Molecular Interactions and Potential Biological Targets of this compound

As of late 2025, dedicated in silico studies predicting the molecular interactions and specific biological targets for the compound this compound are not available in publicly accessible scientific literature. Computational chemistry and theoretical modeling are powerful tools for elucidating potential protein-ligand interactions and identifying likely biological targets for novel compounds. However, the application of these methods to this compound has not yet been reported.

While research exists for other derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold, which have been investigated for their potential as inhibitors of various kinases and other enzymes, this information is not directly applicable to the specific nitro and carbaldehyde substituted molecule. The electronic and steric properties introduced by the 3-nitro and 4-carbaldehyde groups would significantly alter the interaction profile of the molecule compared to other analogues.

Therefore, without specific molecular docking, virtual screening, or other computational studies on this compound, it is not possible to provide detailed research findings or data tables on its predicted molecular interactions and biological targets.

Advanced Spectroscopic and Analytical Characterization of 3 Nitro 1h Pyrrolo 2,3 B Pyridine 4 Carbaldehyde and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds in solution. For 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde, a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments would provide a complete picture of its chemical structure, including the precise assignment of all proton and carbon signals and their connectivity.

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons and the aldehyde proton. The pyrrole (B145914) N-H proton typically appears as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. The aldehyde proton (-CHO) is also expected to be in the downfield region, typically between 9.5 and 10.5 ppm, as a sharp singlet. The protons on the pyridine (B92270) and pyrrole rings will appear in the aromatic region (7.0-9.0 ppm). The electron-withdrawing effects of the nitro group at the 3-position and the carbaldehyde group at the 4-position will significantly influence the chemical shifts of the neighboring protons.

The ¹³C NMR spectrum will complement the ¹H NMR data by providing information about the carbon framework. The carbonyl carbon of the aldehyde group is expected to have a characteristic chemical shift in the range of 185-195 ppm. The carbons attached to the nitro group (C3) and those in the aromatic rings will resonate in the 110-160 ppm region. The specific chemical shifts would be influenced by the electronic effects of the substituents.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
1 (N-H)>10 (br s)-
2 (C-H)7.5 - 8.0 (s)120 - 130
3 (C-NO₂)-140 - 150
4 (C-CHO)-135 - 145
5 (C-H)8.0 - 8.5 (d)125 - 135
6 (C-H)7.0 - 7.5 (d)115 - 125
7a (C)-145 - 155
3a (C)-125 - 135
Aldehyde (CHO)9.5 - 10.5 (s)185 - 195

Note: These are predicted values based on general principles and data from similar structures. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms within a molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For instance, it would show a correlation between the protons at positions 5 and 6 of the pyridine ring, confirming their ortho relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for each protonated carbon in the molecule.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for connecting different fragments of the molecule. For example, the aldehyde proton would show correlations to C4 and C5, and the proton at C2 would show correlations to C3, C3a, and C7a.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY experiment provides information about the spatial proximity of protons. While not critical for the planar structure of this compound itself, it would be invaluable in determining the stereochemistry of any derivatives with non-planar substituents.

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions, thereby providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental formula. For this compound (C₈H₅N₃O₃), the expected exact mass would be calculated and compared to the experimental value to confirm the molecular formula with high confidence.

Electron ionization (EI) or other fragmentation techniques in mass spectrometry would cause the molecule to break apart in a predictable manner. The analysis of these fragment ions provides valuable structural information. For this compound, characteristic fragmentation patterns would be expected. Studies on related nitroindole compounds suggest that the fragmentation would likely involve the loss of the nitro group (NO₂) and the aldehyde group (CHO). The initial fragmentation might involve the loss of NO₂ (46 Da) or a hydroxyl radical (OH, 17 Da) from the nitro group, followed by the loss of carbon monoxide (CO, 28 Da) from the aldehyde group. The pyrrolo[2,3-b]pyridine core would also undergo characteristic ring fragmentation.

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

m/zPossible Fragment
191[M]⁺
174[M - OH]⁺
163[M - CO]⁺
145[M - NO₂]⁺
117[M - NO₂ - CO]⁺

Note: These are predicted fragmentation patterns. The relative intensities of the peaks would depend on the ionization method and energy.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would show characteristic absorption bands for its key functional groups.

The N-H stretching vibration of the pyrrole ring is expected to appear as a broad band in the region of 3200-3400 cm⁻¹. The C-H stretching of the aromatic rings and the aldehyde group would be observed around 3000-3100 cm⁻¹ and 2700-2800 cm⁻¹ (usually a pair of bands), respectively. The strong absorption band for the carbonyl (C=O) stretching of the aldehyde would be prominent in the range of 1680-1700 cm⁻¹. The nitro group (NO₂) would exhibit two strong characteristic stretching vibrations: an asymmetric stretch around 1500-1550 cm⁻¹ and a symmetric stretch around 1300-1350 cm⁻¹. The C=C and C=N stretching vibrations of the aromatic rings would appear in the 1400-1600 cm⁻¹ region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)
N-H Stretch (pyrrole)3200 - 3400
Aromatic C-H Stretch3000 - 3100
Aldehyde C-H Stretch2700 - 2800
C=O Stretch (aldehyde)1680 - 1700
N-O Asymmetric Stretch (nitro)1500 - 1550
N-O Symmetric Stretch (nitro)1300 - 1350
C=C and C=N Stretch (aromatic)1400 - 1600

Note: These are typical ranges and the exact positions can be influenced by the molecular environment.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of molecular connectivity, conformation, and intermolecular interactions, which are critical for understanding the physicochemical properties of a compound and its interactions with biological targets.

While the specific crystal structure of this compound is not publicly available, analysis of closely related pyrrolo[2,3-b]pyridine derivatives provides valuable insights into the likely solid-state conformation of this class of compounds. For instance, the crystallographic data for 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine, a related 7-azaindole (B17877) derivative, has been determined and offers a representative example of the structural features of this heterocyclic system. nih.gov

In a typical X-ray diffraction experiment, a single crystal of the compound is irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. The key parameters obtained from such an analysis are presented in the table below, using the data for 2-(1H-Pyrrolo[2,3-b]pyridin-2-yl)pyridine as an illustrative example. nih.gov

Table 1: Representative Crystallographic Data for a Pyrrolo[2,3-b]pyridine Derivative

Parameter Value
Chemical Formula C₁₂H₉N₃
Molecular Weight 195.22
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.1416 (10)
b (Å) 13.7428 (14)
c (Å) 6.7395 (7)
β (°) 94.331 (2)
Volume (ų) 936.63 (16)

The analysis of such data for this compound would be expected to reveal the planarity of the fused ring system and the orientation of the nitro and carbaldehyde substituents. Furthermore, intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing, can be elucidated. For the exemplary compound, weak intermolecular N—H···N hydrogen bonds contribute to the stability of the crystal structure, forming centrosymmetrical dimers. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Chiral Separations

The assessment of chemical purity is a critical aspect of pharmaceutical development. Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC), are indispensable tools for the separation, identification, and quantification of the target compound and any related impurities.

Purity Assessment by HPLC and UPLC:

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the purity analysis of small molecules like this compound. The separation is typically achieved on a non-polar stationary phase (e.g., C18) with a polar mobile phase. UPLC, a more recent advancement, utilizes smaller particle sizes in the stationary phase, leading to higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. waters.comfrontiersin.org

A typical UPLC method for the analysis of a kinase inhibitor, a class of compounds to which many azaindole derivatives belong, might employ a C18 column with a gradient elution system. frontiersin.org The mobile phase often consists of an aqueous component with a pH-modifying additive (e.g., formic acid or ammonium (B1175870) formate) and an organic modifier (e.g., acetonitrile (B52724) or methanol). waters.comfrontiersin.org

Table 2: Illustrative UPLC Method Parameters for Purity Analysis

Parameter Condition
Column C18, 1.7 µm, 2.1 x 50 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.5 mL/min
Column Temperature 40 °C

| Detection | UV at 254 nm |

This type of method would be suitable for separating this compound from potential starting materials, byproducts, and degradation products. The high efficiency of UPLC allows for the detection and quantification of impurities at very low levels, ensuring the quality of the active pharmaceutical ingredient.

Chiral Separations by SFC:

For derivatives of this compound that are chiral, the separation of enantiomers is crucial, as they can exhibit different pharmacological and toxicological profiles. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for chiral separations, often providing faster and more efficient separations than chiral HPLC. nih.gov

SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the main component of the mobile phase. Organic modifiers, such as alcohols, are added to modulate the solvating power of the mobile phase. Chiral stationary phases (CSPs), particularly those based on polysaccharide derivatives (e.g., amylose (B160209) or cellulose), are widely used for enantiomeric separations in SFC. nih.gov

Table 3: Representative SFC Method Parameters for Chiral Separation

Parameter Condition
Column Polysaccharide-based Chiral Stationary Phase (e.g., Chiralpak AD-H)
Mobile Phase Supercritical CO₂ / Methanol (80:20)
Flow Rate 3 mL/min
Back Pressure 150 bar
Column Temperature 35 °C

| Detection | UV at 254 nm |

The advantages of SFC for chiral separations include reduced solvent consumption, faster analysis times, and often superior resolution compared to HPLC. nih.gov The selection of the appropriate chiral stationary phase and mobile phase composition is critical for achieving baseline separation of the enantiomers.

Mechanistic Insights into Biological Activities and Applications in Chemical Biology

Enzyme Inhibition Mechanism Studies

Fibroblast Growth Factor Receptor (FGFR) Kinase Inhibition Pathways

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been identified as potent inhibitors of the Fibroblast Growth Factor Receptor (FGFR) family, a group of tyrosine kinases whose abnormal activation is linked to various cancers. These compounds function by competing with ATP for binding in the kinase domain of the receptor.

Molecular docking studies reveal the specific interactions facilitating this inhibition. The 1H-pyrrolo[2,3-b]pyridine nucleus forms two critical hydrogen bonds with the hinge region of the FGFR1 protein, specifically with the backbone carbonyl of glutamate (E562) and the amine group of alanine (A564) researchgate.net. Further stabilization is achieved through a π–π stacking interaction between a substituted phenyl ring on the derivative and a phenylalanine residue (F489) of the receptor researchgate.net. Additionally, substituents on the phenyl ring can occupy a hydrophobic pocket and form hydrogen bonds with aspartate (D641), enhancing the inhibitory activity researchgate.net. This multi-point binding effectively blocks the receptor's autophosphorylation and downstream signaling cascades, such as the RAS–MEK–ERK pathway, which are crucial for cell proliferation and survival researchgate.net.

One potent derivative, compound 4h , demonstrated significant pan-FGFR inhibitory activity, as detailed in the table below.

TargetIC₅₀ (nM)
FGFR17
FGFR29
FGFR325
FGFR4712
Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine derivatives researchgate.netresearchgate.net.

Cell Division Cycle 7 (Cdc7) Kinase Inhibitory Mechanisms

Cell Division Cycle 7 (Cdc7) kinase is a serine-threonine kinase essential for initiating DNA replication during the S-phase of the cell cycle, making it an attractive target in cancer therapy. New derivatives based on the 1H-pyrrolo[2,3-b]pyridine scaffold have been developed as powerful, ATP-mimetic inhibitors of Cdc7 researchtopractice.comnih.gov.

These inhibitors operate by occupying the ATP-binding pocket of the Cdc7 kinase, preventing the phosphorylation of its substrates. The development from an initial imidazolone-based compound to a more potent thiazolone derivative, [(Z)-2-(benzylamino)-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylene)-1,3-thiazol-4(5H)-one] , resulted in a significant increase in potency, achieving an IC₅₀ value of 7 nM researchtopractice.comnih.gov. The success of these compounds underscores the effectiveness of the 1H-pyrrolo[2,3-b]pyridine core in orienting functional groups to effectively compete with ATP and inhibit kinase activity.

Human Neutrophil Elastase (HNE) Inhibition Modalities

Human Neutrophil Elastase (HNE) is a serine protease implicated in inflammatory diseases, particularly those affecting the respiratory system ijper.org. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be a novel and effective framework for the development of potent HNE inhibitors nih.gov.

The inhibitory mechanism involves the interaction of these compounds with the enzyme's catalytic triad, composed of histidine (His57), aspartate (Asp102), and serine (Ser195) nih.gov. Molecular modeling suggests that the orientation of the pyrrolo[2,3-b]pyridine core within the active site is crucial for effective inhibition nih.gov. Research into structure-activity relationships has shown that while substitutions at position 2 of the scaffold lead to a loss of activity, modifications at position 5 are well-tolerated and can enhance binding by interacting with a large pocket in the enzyme ijper.org. A nitro-substituted derivative, in particular, demonstrated potent HNE inhibition, highlighting the potential of compounds like 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde in this context nih.gov.

CompoundIC₅₀ (nM)
Derivative 2a 15
Derivative 2b 14
Nitro Derivative 4 21
Data sourced from studies on 1H-pyrrolo[2,3-b]pyridine derivatives nih.govnih.gov.

Poly(ADP-ribose) Polymerase (PARP-1) and Kinase Inhibition Research

Poly(ADP-ribose) polymerase 1 (PARP-1) is a key enzyme in the base excision repair pathway, which corrects single-strand DNA breaks. Inhibiting PARP-1 is a clinically validated strategy for treating cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, through a concept known as synthetic lethality researchtopractice.commdpi.com.

Derivatives of 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) have been designed as a new class of PARP-1 inhibitors nih.gov. These molecules typically feature a carboxamide core, mimicking the nicotinamide moiety of NAD+, the natural substrate for PARP-1 nih.govmdpi.com. By competitively binding to the enzyme's catalytic domain, these inhibitors prevent the synthesis and attachment of poly(ADP-ribose) chains to target proteins, which is necessary for recruiting other DNA repair factors ijper.orgmdpi.com. This inhibition of single-strand break repair leads to the accumulation of DNA damage, the collapse of replication forks into double-strand breaks, and ultimately, cell death in cancer cells with compromised homologous recombination repair systems researchtopractice.commdpi.com. Some 7-azaindole-based PARP-1 inhibitors have also been shown to act as strong G-quadruplex binders, a secondary mechanism that can contribute to DNA damage and antitumor activity ijper.org.

Cellular Pathway Modulation and Phenotypic Screening

Investigation of Antiproliferative Mechanisms on Cancer Cell Lines

The enzyme-inhibiting activities of 1H-pyrrolo[2,3-b]pyridine derivatives translate into potent antiproliferative effects across various cancer cell lines. The mechanisms underlying this activity are directly linked to the inhibition of key cellular pathways.

In breast cancer, the inhibition of the FGFR signaling pathway by these derivatives has been shown to suppress the proliferation of 4T1 breast cancer cells researchgate.net. Beyond simply halting cell growth, these compounds were also found to induce apoptosis (programmed cell death) and significantly inhibit the migration and invasion of these cancer cells in vitro researchgate.net.

Furthermore, 7-azaindole derivatives have demonstrated cytotoxic activity against other cancer cell types. In studies using the MCF-7 breast cancer cell line, which is estrogen-receptor-positive, these compounds showed good anticancer activity, further supporting their potential as therapeutic agents nih.gov.

Cell LineCompoundActivityValue
MCF-7 (Breast Cancer)Derivative 4g GI₅₀15.56 µM
Data sourced from studies on 7-azaindole derivatives nih.gov.

Studies on Apoptosis Induction, Cell Migration, and Invasion Inhibition

Derivatives of the 1H-pyrrolo[2,3-b]pyridine scaffold have been the subject of extensive research in oncology, demonstrating significant potential in curbing cancer progression by inducing programmed cell death (apoptosis) and preventing the spread of cancer cells through migration and invasion.

Mechanistically, these compounds often function as kinase inhibitors. For instance, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are often abnormally activated in various tumors. One promising compound from this series, designated as 4h , demonstrated potent, nanomolar-level inhibition of FGFR1, 2, and 3. rsc.orgnih.gov In vitro studies showed that compound 4h effectively inhibited the proliferation of 4T1 breast cancer cells and triggered apoptosis. rsc.orgnih.gov Furthermore, it significantly hampered the migration and invasion of these cancer cells, key processes in the formation of metastases. rsc.orgnih.gov The proposed binding mode for 4h involves the 1H-pyrrolo[2,3-b]pyridine nucleus forming crucial hydrogen bonds within the hinge region of the FGFR1 kinase domain, while other parts of the molecule engage in favorable interactions within a nearby hydrophobic pocket. nih.gov

Another study focused on developing 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as inhibitors of Maternal Embryonic Leucine Zipper Kinase (MELK). The optimized compound, 16h , showed potent inhibition of the MELK enzyme and robust anti-proliferative effects against lung (A549), breast (MDA-MB-231), and cervical (MCF-7) cancer cell lines. nih.gov Flow cytometry analysis revealed that compound 16h induced apoptosis in A549 cells in a dose-dependent manner and caused cell cycle arrest in the G0/G1 phase. nih.gov This compound was also found to potently suppress the migration of A549 cells. nih.gov

CompoundTarget KinaseActivityCell LineIC₅₀ (Enzyme)IC₅₀ (Cell Proliferation)
4hFGFR1Inhibition4T1 (Breast)7 nM-
4hFGFR2Inhibition4T1 (Breast)9 nM-
4hFGFR3Inhibition4T1 (Breast)25 nM-
16hMELKInhibitionA549 (Lung)32 nM0.109 µM
16hMELKInhibitionMDA-MB-231 (Breast)32 nM-
16hMELKInhibitionMCF-7 (Cervical)32 nM-

Nucleic Acid Interaction Studies: DNA Intercalation and Binding Affinity

The interaction with nucleic acids represents another important mechanism through which pyrrolopyridine derivatives can exert their biological effects. The planar nature of the fused ring system is well-suited for intercalation, a process where a molecule inserts itself between the base pairs of DNA. This can disrupt DNA replication and transcription, leading to cytotoxicity, a desirable outcome in cancer therapy.

A study involving a series of thirty-two novel pyrrolo[2,3-b]pyridine analogues investigated their cytotoxic effects and their ability to interact with DNA. nih.gov Several of these compounds exhibited significant growth inhibitory action against lung, cervical, and breast cancer cell lines. nih.gov To understand the underlying mechanism, a particularly active compound, 5d , was selected for further studies with calf thymus DNA (CT-DNA). The investigation revealed that compound 5d could efficiently intercalate into CT-DNA, forming a stable 5d -DNA complex. nih.gov This mode of binding is believed to be a key factor in its anti-proliferative activity, as it can block DNA replication processes essential for cancer cell division. nih.gov The experimental findings were further supported by molecular docking simulations, which provided a theoretical model of the molecular interactions between the pyrrolo[2,3-b]pyridine analogues and DNA. nih.gov

Antimicrobial and Antiviral Activity at the Mechanistic Level

The structural framework of pyrrolopyridines has also been explored for the development of antimicrobial and antiviral agents. These compounds can interfere with essential pathways in pathogens, offering potential new avenues for treating infectious diseases.

In the antibacterial realm, a high-throughput screening program identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives as a novel class of potent antibacterial agents. The most active molecule from this series showed a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. Mechanistic studies using a special double-reporter system indicated that the compound's mode of action likely involves the blockage of protein synthesis (translation), as evidenced by a low signal from one of the reporter genes. nih.govproquest.com

In terms of antiviral activity, related pyrrolopyrimidine scaffolds have shown promise. A study on novel pyrrolo[2,3-d]pyrimidine derivatives demonstrated significant antiviral activity against Rotavirus and Coxsackievirus B4, two common causes of viral gastroenteritis. nih.gov To elucidate the mechanism, molecular docking studies were performed against the viral polymerase enzymes of these viruses. The results suggested that the compounds could bind to these critical enzymes, thereby inhibiting viral replication. nih.gov A broader review of pyridine-containing heterocycles notes that their antiviral mechanisms are diverse and can include the inhibition of viral polymerases, reverse transcriptase, and other enzymes crucial to the viral life cycle, ultimately blocking DNA or RNA replication. eurekaselect.com

Role as a Chemical Probe for Target Validation in Biological Systems

A chemical probe is a small molecule used to study and manipulate a biological system, often by selectively inhibiting a specific protein target. This allows researchers to investigate the function of that protein. The 1H-pyrrolo[2,3-b]pyridine scaffold has proven to be an excellent foundation for developing such probes, particularly for a class of enzymes known as kinases.

By designing derivatives that are highly selective for a single kinase, scientists can validate that kinase as a potential drug target. For example, researchers rationally designed a series of 1H-pyrrolo[2,3-b]pyridine derivatives to be highly selective inhibitors of the Ataxia-Telangiectasia Mutated (ATM) kinase, a crucial enzyme in the DNA damage response pathway. nih.gov The lead compound, 25a , exhibited excellent selectivity for ATM over other related kinases. Using this probe, it was demonstrated that inhibiting the ATM pathway could synergize with chemotherapy agents like irinotecan to produce a powerful antitumor effect in animal models. nih.gov This work helps to validate ATM as a valuable target for combination cancer therapies.

Similarly, the 1H-pyrrolo[2,3-b]pyridine core has been utilized to develop potent and selective inhibitors for other kinases, including:

TRAF2- and NCK-interacting kinase (TNIK): Identified as a target in colorectal cancer. researchgate.net

Polo-like kinase 4 (PLK4): A major regulator of the cell cycle, with abnormal expression linked to several cancers.

c-Met: A receptor tyrosine kinase whose dysregulation is implicated in tumor growth and metastasis. researchgate.net

The development of these selective inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold provides invaluable tools for the research community to dissect complex biological pathways and validate new targets for future drug development.

ScaffoldValidated TargetTherapeutic AreaRole as Probe
1H-pyrrolo[2,3-b]pyridineATM KinaseOncologyValidates ATM as a chemosensitization target. nih.gov
1H-pyrrolo[2,3-b]pyridineFGFR KinasesOncologyElucidates the role of FGFR signaling in cell proliferation and migration. nih.gov
1H-pyrrolo[2,3-b]pyridineTNIKOncology (Colorectal Cancer)Explores TNIK's function and potential as a drug target. researchgate.net
1H-pyrrolo[2,3-b]pyridinePLK4OncologyAids in understanding the role of centriole replication in cancer.

Patent Landscape and Academic Innovations in Pyrrolo 2,3 B Pyridine Chemistry

Analysis of Novel Synthetic Methodologies Described in Patents

While a direct patent for the synthesis of 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde is not prominently disclosed, the patent literature for related pyrrolo[2,3-b]pyridine derivatives provides a clear roadmap for its preparation. The synthesis of the core 7-azaindole (B17877) (1H-pyrrolo[2,3-b]pyridine) structure is well-established and often serves as the starting point.

Furthermore, the formylation of the 7-azaindole nucleus, particularly at the 4-position, is another critical step. Patent literature on substituted 7-azaindoles often involves the introduction of various functional groups to modulate biological activity. The Vilsmeier-Haack reaction is a common method for the formylation of electron-rich heterocyclic systems and is a likely route to introduce the carbaldehyde group at the 4-position.

A plausible synthetic route, inferred from the existing patent landscape for similar compounds, would likely involve the following key steps:

Synthesis of the 1H-pyrrolo[2,3-b]pyridine core: Various patented methods exist for the construction of this bicyclic system.

Formylation at the 4-position: Introduction of the carbaldehyde group, potentially via a Vilsmeier-Haack or related formylation reaction.

Nitration at the 3-position: Subsequent electrophilic nitration to introduce the nitro group. The directing effects of the existing substituents would be a critical consideration in this step.

The novelty in patented synthetic methodologies often lies in the specific reagents, reaction conditions, and purification techniques that improve yield, purity, and scalability for industrial production.

Exploration of Biological Uses and Claims Relevant to Chemical Biology and Drug Discovery

The compound this compound is primarily utilized as a versatile intermediate in the synthesis of more complex molecules with therapeutic potential. The pyrrolo[2,3-b]pyridine scaffold is a well-known "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors.

Numerous patents claim pyrrolo[2,3-b]pyridine derivatives as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases such as cancer and inflammatory disorders. For instance, derivatives of this scaffold have been patented as inhibitors of SGK-1 kinase, Janus kinases (JAKs), and B-Raf, highlighting the broad therapeutic potential of this chemical class. google.comgoogle.com

The 3-nitro group in this compound can serve multiple purposes in drug design. It can act as a key pharmacophoric element, participating in hydrogen bonding or other interactions within the target protein's active site. Alternatively, the nitro group can be chemically transformed into other functional groups, such as an amino group, which can then be further elaborated to build more complex molecular architectures. This amino intermediate is a common precursor for the synthesis of amides, ureas, and other functionalities frequently found in kinase inhibitors.

The 4-carbaldehyde group is also a valuable synthetic handle. It can be readily converted into a variety of other functional groups, including amines (via reductive amination), alcohols (via reduction), carboxylic acids (via oxidation), and can participate in various carbon-carbon bond-forming reactions. This allows for the systematic exploration of the chemical space around the pyrrolo[2,3-b]pyridine core, a key strategy in lead optimization during drug discovery.

While patents may not explicitly claim the biological activity of this compound itself, they will claim the final, more complex molecules synthesized from it. The value of this intermediate is therefore implicitly captured in the patents for these end products.

Future Directions in Pyrrolo[2,3-b]pyridine Research and Development

The future of research involving this compound and related compounds is promising and multifaceted. Several key areas for future exploration can be identified:

Development of Novel Kinase Inhibitors: The continued exploration of the chemical space around the pyrrolo[2,3-b]pyridine core, using the nitro and carbaldehyde functionalities as synthetic anchors, is expected to yield novel and more selective kinase inhibitors. The focus will likely be on targeting kinases that are implicated in cancers with high unmet medical needs and in other diseases with a strong rationale for kinase inhibition.

Expansion into New Therapeutic Areas: While oncology has been a major focus, the biological activities of pyrrolo[2,3-b]pyridine derivatives are not limited to kinase inhibition. Future research could explore their potential as antiviral, anti-inflammatory, and neuroprotective agents. The versatility of the this compound intermediate will be instrumental in these endeavors.

Innovation in Synthetic Methodologies: The development of more efficient, greener, and cost-effective synthetic routes to this compound and its derivatives will be crucial for their large-scale production and commercial viability. This includes the exploration of novel catalytic systems and flow chemistry approaches.

Application in Chemical Biology: The strategic placement of the nitro and carbaldehyde groups makes this compound a valuable tool for chemical biology studies. For example, it could be used to develop chemical probes to study the function of specific proteins or to identify new drug targets.

Q & A

Q. What are the optimal synthetic routes for 3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde?

A common approach involves introducing the nitro group early in the synthesis to leverage its directing effects. For example, 5-bromo-3-nitro-pyrrolo[2,3-b]pyridine derivatives can undergo Suzuki-Miyaura cross-coupling with boronic acids in the presence of K₂CO₃ and Pd catalysts, yielding aryl-substituted intermediates. Subsequent oxidation or functionalization of the 4-position to introduce the aldehyde group may involve Vilsmeier-Haack conditions (using POCl₃/DMF) or selective formylation . Evidence from similar compounds shows that reaction conditions (e.g., 90:10 CH₂Cl₂/EtOAc for purification) and catalyst choice significantly impact yields .

Q. How is this compound characterized using NMR spectroscopy?

Key NMR features include:

  • Aldehyde proton : A singlet near δ 10.0–10.5 ppm (absent in some derivatives due to tautomerism or hydration).
  • Nitro group effects : Deshielding of adjacent protons (e.g., H-5 and H-6 in the pyrrolopyridine ring) results in distinct splitting patterns. For instance, H-5 may appear as a doublet (J = 5.3 Hz) at δ 7.08 ppm .
  • Aromatic protons : Coupling constants (e.g., J = 4.7–5.4 Hz for ribofuranosyl derivatives) help confirm regiochemistry . HRMS (ESI) is critical for verifying molecular ion peaks (e.g., [M+H]⁺ calculated as 649.1678 vs. observed 649.1686) .

Q. What purification techniques are effective for this compound?

  • Column chromatography : Silica gel with CH₂Cl₂/MeOH (98:2 to 90:10) or CH₂Cl₂/EtOAc (90:10) resolves polar byproducts .
  • Recrystallization : Ethanol/water mixtures are suitable for nitro-substituted intermediates, yielding >95% purity .
  • Acid-base extraction : For nitro-aldehydes, semi-saturated NaHCO₃ washes remove acidic impurities .

Advanced Research Questions

Q. How can low yields during nitro group introduction be mitigated?

Low yields often stem from incomplete nitration or side reactions. Strategies include:

  • Catalyst optimization : Raney Nickel in THF under H₂ gas improves nitro reduction selectivity .
  • Temperature control : Heating at 90°C in DMF/POCl₃ enhances electrophilic nitration efficiency .
  • Protecting groups : Benzoylation of the ribofuranosyl moiety stabilizes intermediates during nitration, as seen in 76% yields for 3-iodo-4-azido derivatives .

Q. How should contradictory NMR data between predicted and observed spectra be resolved?

Contradictions often arise from tautomerism or solvent effects. For example:

  • Aldehyde hydration : In DMSO-d₆, the aldehyde may hydrate, obscuring the δ 10.0 ppm signal. Use CDCl₃ for sharper peaks .
  • Rotameric splitting : Bulky substituents (e.g., tri-O-benzoyl groups) cause signal splitting; variable-temperature NMR clarifies dynamic effects .
  • Computational validation : Compare experimental δ values with DFT-calculated shifts (software: Gaussian or ADF) to assign ambiguous signals .

Q. What strategies prevent pyrrole ring decomposition during aldehyde functionalization?

  • Mild reaction conditions : Use pyridine/DCM for acylation instead of strong acids/bases .
  • Protecting groups : Temporarily convert the aldehyde to an acetal using ethylene glycol/HCl before performing harsh reactions .
  • Low-temperature protocols : Keep reactions below 0°C during nucleophilic additions to the aldehyde .

Q. How are derivatives designed for structure-activity relationship (SAR) studies?

  • Nitro group replacement : Substitute with cyano or trifluoromethyl groups to modulate electron-withdrawing effects .
  • Aldehyde derivatization : Convert to oximes, hydrazones, or acylated products (e.g., nicotinamide derivatives) to probe hydrogen-bonding interactions .
  • Cross-coupling : Suzuki-Miyaura reactions at the 5-position with aryl/heteroaryl boronic acids introduce diversity .

Q. What solvent systems optimize Suzuki-Miyaura cross-coupling for pyrrolopyridine derivatives?

  • Polar aprotic mixtures : DMF/NMP (1:1) enhances solubility of nitro-aldehydes and stabilizes Pd catalysts .
  • Aqueous/organic biphasic systems : K₂CO₃ in H₂O/toluene improves coupling efficiency for electron-deficient substrates .

Methodological Notes

  • Contradictory data resolution : Always repeat experiments under inert atmospheres (argon) to exclude oxidation artifacts .
  • Spectral referencing : Use internal standards (e.g., TMS) and calibrate instruments with known compounds (e.g., 3,4-dichloro derivatives) .

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Feasible Synthetic Routes

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3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde
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Reactant of Route 2
3-nitro-1H-pyrrolo[2,3-b]pyridine-4-carbaldehyde

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.